molecular formula C16H14ClNO3 B379527 Ethyl 3-[(2-chlorobenzoyl)amino]benzoate

Ethyl 3-[(2-chlorobenzoyl)amino]benzoate

Cat. No.: B379527
M. Wt: 303.74g/mol
InChI Key: HNFCURPVNKMURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-chlorobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 2-chlorobenzoyl-substituted amino group at the meta position of the aromatic ring. The 2-chlorobenzoyl moiety introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74g/mol

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

HNFCURPVNKMURD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

The position and nature of substituents on the benzoate ring significantly impact physicochemical and biological properties. Key comparisons include:

a) Substituent Position
  • Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9): Substitution at the 2-amino and 6-chloro positions introduces ortho effects, which may reduce conformational flexibility compared to the meta-substituted target compound .
b) Halogen and Functional Group Variations
  • Marine-derived Pyranyl Benzoates (Compounds 128–131) : Incorporation of dihydro-methyl-2H-pyran-2-yl groups enhances antibacterial activity compared to simpler halogenated derivatives, underscoring the role of fused heterocycles in bioactivity .

Ester Group Modifications

The ethyl ester group in the target compound contrasts with methyl esters in analogues like methyl 2-benzoylamino-3-arylaminobut-2-enoates (). Ethyl esters generally confer higher lipophilicity and metabolic stability than methyl esters, which may influence pharmacokinetic profiles .

Structural Analogues in Drug Discovery

  • I-6501 and I-6502: These ethyl benzoates feature isoxazolylamino-pentylthio or -pentyloxy substituents. The sulfur/oxygen linker differences impact electronic properties and solubility, with thioethers (I-6501) offering greater oxidation resistance compared to ethers (I-6502) .

Data Table: Structural and Functional Comparison

Compound Name Substituents Ester Group Key Properties/Applications Reference
Ethyl 3-[(2-chlorobenzoyl)amino]benzoate 3-(2-chlorobenzamido) Ethyl Intermediate for drug synthesis
Ethyl 2-amino-6-chloro-3-methylbenzoate 2-amino-6-chloro-3-methyl Ethyl Pharmaceutical intermediate
I-6501 (Ethyl 4-(5-(3-methylisoxazolylamino)pentylthio)benzoate) 4-pentylthio-isoxazolylamino Ethyl Structural analog with potential bioactivity
Marine Compound 128 Pyranyl benzoate Ethyl Antibacterial activity
Ethyl 3-(trichloromethyl)benzoate Derivative 3-(trichloromethyl) Ethyl High reactivity in electrophilic reactions

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